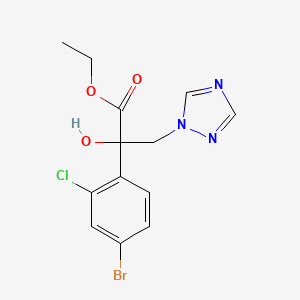
ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate, also known as ETBCT, is a synthetic compound with potential biological applications. This molecule belongs to the class of triazole-containing compounds and has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Polymorphism in Pharmaceutical Compounds
Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical factor in pharmaceutical science, affecting the drug's physical and chemical properties, including its stability, solubility, and bioavailability. A study by Vogt et al. (2013) investigated two polymorphic forms of a structurally related investigational pharmaceutical compound. The research utilized spectroscopic and diffractometric techniques to characterize these forms, highlighting the importance of solid-state analysis in understanding and controlling the properties of pharmaceutical substances (Vogt, Williams, Johnson, & Copley, 2013).
Corrosion Inhibition
Corrosion inhibition is vital in extending the lifespan of metals in various industrial applications. A study by Alaoui et al. (2018) explored the efficacy of triazepines carboxylate substituted compounds as acid corrosion inhibitors for mild steel. The research demonstrated that these compounds act as excellent inhibitors, providing insights into the potential application of related compounds in protecting metals from corrosive environments (Alaoui, Touir, Galai, Serrar, Ouakki, Kaya, Tüzün, Boukhris, Touhami, & El Kacimi, 2018).
Catalytic and Electrochemical Applications
Catalysis and electrochemistry are crucial in developing sustainable chemical processes. Research by Esteves et al. (2005) on the electroreductive radical cyclization of certain bromo-propanoates highlights the role of catalysis in synthesizing complex organic molecules. The study provides a foundation for using similar compounds in catalytic reactions to achieve specific organic transformations (Esteves, Goken, Klein, Leite, Medeiros, & Peters, 2005).
Polymer-supported Catalytic Systems
The development of polymer-supported catalytic systems is an emerging area of research with applications in various chemical reactions. A study by Sivakumar & Phani (2011) introduced a polymer-supported system that immobilizes both the metal particle catalyst and the reagent, showcasing the versatility of polymer supports in catalytic applications (Sivakumar & Phani, 2011).
Eigenschaften
IUPAC Name |
ethyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3O3/c1-2-21-12(19)13(20,6-18-8-16-7-17-18)10-4-3-9(14)5-11(10)15/h3-5,7-8,20H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOHENLKISISML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)

![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571659.png)

![Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate](/img/structure/B2571661.png)

![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)
![2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2571667.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2571670.png)
![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571671.png)
![2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2571672.png)

